molecular formula C12H18O2 B1198556 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol CAS No. 83493-63-4

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Cat. No. B1198556
CAS RN: 83493-63-4
M. Wt: 194.27 g/mol
InChI Key: OZEZBKUHAGFQME-UHFFFAOYSA-N
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Description

"2-(4-Ethoxyphenyl)-2-methylpropan-1-ol" is a compound that may involve in various chemical reactions due to its functional groups. While direct studies on this compound are limited, related research on analogous compounds provides insight into its potential chemical behavior and properties.

Synthesis Analysis

Synthesis of compounds similar to "2-(4-Ethoxyphenyl)-2-methylpropan-1-ol" involves catalytic processes or organic reactions that might include hydrocarbonylation or methoxycarbonylation. For instance, the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes produces 2-methylpropan-1-ol, indicating potential pathways for synthesizing branched alcohols (Simpson et al., 1996). Additionally, methoxycarbonylation reactions catalyzed by palladium complexes have been shown to produce unsaturated esters, which might be relevant for the synthesis of ester derivatives of the compound (Núñez Magro et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds structurally related to "2-(4-Ethoxyphenyl)-2-methylpropan-1-ol" often features significant interactions that stabilize the molecule. For example, 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one exhibits intramolecular interactions such as C-H···O, stabilized further by short contacts like π···π and C-H···π interactions, which could be relevant for understanding the spatial arrangement and stability of "2-(4-Ethoxyphenyl)-2-methylpropan-1-ol" (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of "2-(4-Ethoxyphenyl)-2-methylpropan-1-ol" could be inferred from its functional groups, with potential reactions including oxidation and carbonylation. Studies on similar molecules have shown that electron oxidation and carbonylation reactions are influenced by the presence of substituents, suggesting that the ethoxy and hydroxyl groups in "2-(4-Ethoxyphenyl)-2-methylpropan-1-ol" could undergo similar transformations (Bietti & Capone, 2008).

Scientific Research Applications

  • Hydrocarbonylation Reactions : 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is involved in the hydrocarbonylation of prop-2-ene-1-ol to produce butane-1,4-diol and 2-methylpropan-1-ol. This process is catalyzed by rhodium triethylphosphine complexes and involves several intermediates and reaction conditions that influence the final product distribution (Simpson et al., 1996).

  • Synthesis of Aminopropanols : New 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols have been synthesized through reactions involving 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. These compounds, particularly their hydrochlorides, exhibit moderate antibacterial and high antioxidant activities, demonstrating their potential in pharmaceutical applications (Гаспарян et al., 2011).

  • Antigen Synthesis for Pesticide Analysis : It can be used to create artificial antigens for pesticide analysis. By reacting 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol with sodium chloroacetate, a product (HaptenⅠ) is formed, which can be linked to proteins like bovine serum albumin to create immune antigens used in ELISA tests for pesticide detection (Jia, 2012).

  • Biofuel Production : In the field of biofuel, 2-methylpropan-1-ol (isobutanol), closely related to 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, has been produced anaerobically at a theoretical yield using engineered enzymes in Escherichia coli, showing the compound's potential in renewable energy sources (Bastian et al., 2011).

  • Microwave-Assisted Organic Synthesis : This compound is used in microwave-assisted organic synthesis, specifically in the rearrangement of 1-(4-ethoxyphenyl)-2,2-dimehtylpropan-1-one to produce 3-(4-alkoxyphenyl)-3-methylbutan-2-ones, demonstrating its utility in improving synthetic efficiency and yield in organic chemistry (Gopalakrishnan et al., 2002).

  • Atmospheric Chemistry Studies : It has been studied in the context of atmospheric chemistry, particularly in the degradation of photo-oxidation products like 2-hydroxy-2-methylpropanal, a derivative of 2-methyl-3-buten-2-ol. These studies are crucial for understanding atmospheric reactions and the formation of secondary organic aerosols (Carrasco et al., 2006).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions .

properties

IUPAC Name

2-(4-ethoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEZBKUHAGFQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232401
Record name Benzeneethanol, 4-ethoxy-beta,beta-dimethyl-
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

CAS RN

83493-63-4
Record name 4-Ethoxy-β,β-dimethylbenzeneethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 4-ethoxy-beta,beta-dimethyl-
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Record name Benzeneethanol, 4-ethoxy-beta,beta-dimethyl-
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Record name 2-(4-Ethoxyphenyl)-2-methylpropanol
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Synthesis routes and methods I

Procedure details

Name
CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1
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Synthesis routes and methods II

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 120 ml of benzene was charged in the autoclave to dissolve an oil layer. An insoluble matter was filtered out. After washing with 30 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 120 ml of water three times and then separated from water. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the product contained 98.5% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.5% of unreacted 3-phenoxybenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by ether bond cleavage were each less than 0.2%.
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Synthesis routes and methods III

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 100 ml of benzene was charged in the autoclave to dissolve an oil. An insoluble matter was filtered out. After washing with 20 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 100 ml of water three times. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the oily product contained 97.2% of 3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 1.0% of starting material 3-phenoxy-4-fluorobenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by ether bond cleavage were each less than 0.1%. The amount of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether formed probably due to the replacement of fluorine atom with hydrogen atom was only less than 0.5%.
Name
3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
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Synthesis routes and methods IV

Procedure details

An oily product was obtained by carrying out the post-treatment in the same manner as in Example 5. From the results of the analysis of the oily product by gas chromatography according to the internal standard method, it was found that the oily product comprised 99.2% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.1% of unreacted starting 3-phenoxybenzyl 2-(3-iodo-4-ethoxyphenyl)-2-methylpropyl ether, and that the content of each of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by cleaving of the ether linkage was lower than 0.3%. The amount of the obtained oily product was 26.0 g and the yield was 95.1%.
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3-phenoxybenzyl 2-(3-iodo-4-ethoxyphenyl)-2-methylpropyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
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2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
Reactant of Route 6
2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Citations

For This Compound
1
Citations
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
Etofenprox is one of the 79 substances of the third stage Part A of the review programme covered by Commission Regulation (EC) No 1490/20021. This Regulation requires the …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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